2-(2-Hexyldecyl)thiophene

Overview

Description

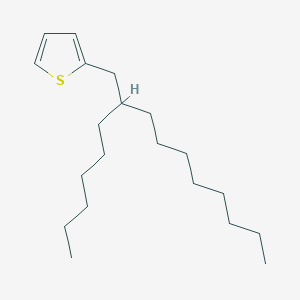

2-(2-Hexyldecyl)thiophene is a chemical compound with the molecular formula C20H36S . It is a liquid at room temperature .

Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The molecular structure of 2-(2-Hexyldecyl)thiophene is a derivative of this basic thiophene structure .Physical And Chemical Properties Analysis

2-(2-Hexyldecyl)thiophene is a liquid at room temperature . Its molecular weight is 308.57 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “2-(2-Hexyldecyl)thiophene”:

Organic Photovoltaics (OPVs)

2-(2-Hexyldecyl)thiophene: is widely used in the development of organic photovoltaics (OPVs). Its unique electronic properties make it an excellent candidate for the active layer in solar cells. The compound’s ability to form highly ordered structures enhances charge transport, leading to improved efficiency in converting sunlight into electricity .

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, 2-(2-Hexyldecyl)thiophene serves as a crucial component in the emissive layer. Its conjugated structure allows for efficient electron and hole transport, resulting in high luminance and color purity. This makes it valuable for applications in display technologies and lighting .

Organic Field-Effect Transistors (OFETs)

2-(2-Hexyldecyl)thiophene: is also utilized in the fabrication of organic field-effect transistors (OFETs). Its semiconducting properties enable the creation of flexible and lightweight electronic devices. These OFETs are used in various applications, including sensors, flexible displays, and low-cost electronics .

Conducting Polymers

The compound is a key monomer in the synthesis of conducting polymers. These polymers are used in a range of applications, from antistatic coatings to advanced electronic devices. The presence of 2-(2-Hexyldecyl)thiophene in the polymer backbone enhances conductivity and mechanical properties .

Drug Delivery Systems

In the pharmaceutical field, 2-(2-Hexyldecyl)thiophene is explored for its potential in drug delivery systems. Its ability to form stable complexes with drugs can enhance the solubility and bioavailability of therapeutic agents. This application aims to improve the efficacy and safety of drug formulations.

Springer - Recent strategies in the synthesis of thiophene derivatives Springer - Recent strategies in the synthesis of thiophene derivatives Springer - Thiophene in Conducting Polymers Springer - Thiophene in Conducting Polymers : Springer - Recent strategies in the synthesis of thiophene derivatives : Springer - Recent strategies in the synthesis of thiophene derivatives : Springer - Recent strategies in the synthesis of thiophene derivatives : Springer - Recent strategies in the synthesis of thiophene derivatives

Safety and Hazards

properties

IUPAC Name |

2-(2-hexyldecyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36S/c1-3-5-7-9-10-12-15-19(14-11-8-6-4-2)18-20-16-13-17-21-20/h13,16-17,19H,3-12,14-15,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKNWJQSAYEBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hexyldecyl)thiophene | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Fluorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2654712.png)

![Methyl 2-[8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2654713.png)

![5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2654714.png)

![N-(3,5-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2654718.png)

![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2654724.png)

![(2Z)-N-acetyl-6-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2654725.png)

![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654727.png)

![3-methoxy-1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2654728.png)

![5-chloro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2654731.png)